molecular formula C18H14BrFN2O2 B4509028 2-(4-bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-(4-bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4509028
M. Wt: 389.2 g/mol
InChI Key: HKMBGAYYXZJOFE-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered pyridazine ring substituted at position 2 with a 4-bromo-2-fluorobenzyl group and at position 6 with a 3-methoxyphenyl moiety. The molecular formula is C₁₈H₁₃BrFN₂O₂, with a molecular weight of 411.21 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazinones, which exhibit anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O2/c1-24-15-4-2-3-12(9-15)17-7-8-18(23)22(21-17)11-13-5-6-14(19)10-16(13)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMBGAYYXZJOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridazinone derivatives share a common core structure but differ in substituent groups, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
Target Compound 4-Bromo-2-fluorobenzyl 3-Methoxyphenyl C₁₈H₁₃BrFN₂O₂ 411.21 Hypothetical: COX-2 inhibition, anti-inflammatory
2-(2-Fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 2-Fluorobenzyl 4-Fluorophenyl C₁₇H₁₄F₂N₂O 316.30 Antibacterial, antifungal
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 4-Chlorobenzyl 2-Methoxyphenyl C₁₇H₁₅ClN₂O₂ 322.77 Anti-inflammatory, antimicrobial
6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one 2-Fluorobenzyl 4-Chlorophenyl C₁₇H₁₂ClFN₂O 314.74 Analgesic, anti-inflammatory
6-(4-Fluorophenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one Oxadiazole-ethyl 4-Fluorophenyl C₂₄H₂₀FN₅O₄ 461.45 Anticancer (targeted kinase inhibition)
Key Observations:

Fluorine (e.g., ) improves metabolic stability via electronegativity. Methoxy Groups: The 3-methoxy group in the target compound may enhance solubility compared to 2-methoxy derivatives (e.g., ), which are more lipophilic. Oxadiazole Moieties: Compounds like show enhanced kinase inhibition due to oxadiazole’s hydrogen-bond acceptor capacity.

Biological Activity Trends: Anti-inflammatory Effects: Chloro- and fluorobenzyl derivatives (e.g., ) exhibit significant anti-inflammatory activity, likely via COX-2 inhibition. The target compound’s bromo-fluorobenzyl group may offer similar or improved selectivity. Antimicrobial Activity: Fluorophenyl-substituted pyridazinones (e.g., ) show broad-spectrum antimicrobial effects, suggesting the target compound’s 3-methoxyphenyl group could modulate this activity.

Synthetic Yields: Pyridazinones are typically synthesized in 50–80% yields via condensation reactions between hydrazines and diketones . The target compound’s bromo and fluoro substituents may require specialized catalysts (e.g., palladium for Suzuki couplings) but are unlikely to significantly alter yields.

Spectroscopic Characterization :

  • ¹H/¹³C NMR : Fluorine atoms in the target compound and analogs (e.g., ) cause distinct deshielding in NMR spectra (e.g., aromatic protons: δ 7.1–7.8 ppm).
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 411.21 for the target compound).

Future Studies Should Focus On :

  • In vitro Screening : Evaluate the target compound’s enzyme inhibition (COX-2, kinases) and antimicrobial activity.
  • SAR Optimization : Modify substituent positions (e.g., 4-bromo vs. 2-bromo) to enhance potency and selectivity.
  • Pharmacokinetic Profiling : Assess metabolic stability and bioavailability influenced by bromine and methoxy groups.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2-(4-bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, and how is purity optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:

  • Core formation : Cyclocondensation of hydrazines with diketones or via Pd-catalyzed cross-coupling to introduce the 3-methoxyphenyl group at position 6 .
  • Benzyl substitution : Alkylation at position 2 using 4-bromo-2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Characterization via 1H^1H-/13C^{13}C-NMR and HRMS is critical to confirm structural integrity .

Advanced Question: How can reaction mechanisms for introducing the 4-bromo-2-fluorobenzyl group be validated experimentally?

Answer:
Mechanistic validation requires:

  • Kinetic studies : Monitoring reaction progress via HPLC to assess intermediates and byproducts. For example, trapping intermediates like the benzyl carbocation using nucleophilic scavengers (e.g., NaN₃) .
  • Isotopic labeling : Using deuterated benzyl halides (e.g., C₆D₅CD₂Br) to track substituent incorporation via 2H^2H-NMR .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze transition states and energy barriers for alkylation .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Answer:
Critical techniques include:

  • NMR spectroscopy :
    • 1H^1H-NMR: Confirm benzyl proton signals (δ 4.8–5.2 ppm, AB quartet) and methoxy group (δ 3.8–3.9 ppm) .
    • 19F^{19}F-NMR: Identify fluorine environment (δ -110 to -115 ppm for aryl-F) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .
  • IR spectroscopy : Detect carbonyl stretch (C=O, 1680–1700 cm⁻¹) and aryl C-Br (550–600 cm⁻¹) .

Advanced Question: How do structural modifications (e.g., bromine vs. chlorine, methoxy vs. methyl) influence biological activity?

Answer:

  • Electron-withdrawing groups (Br, F) : Enhance metabolic stability and target binding (e.g., halogen bonding with kinase ATP pockets). Bromine at the benzyl position increases lipophilicity (logP), improving membrane permeability .
  • Methoxy group : The 3-methoxyphenyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2). Substitution with methyl reduces polarity, potentially lowering solubility but increasing bioavailability .
  • SAR studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or PDE inhibitors) for analogs with varied substituents. For example, bromine substitution increases potency by 2–3 fold compared to chlorine in anti-inflammatory models .

Basic Question: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition : Screen against phosphodiesterases (PDEs) or cyclooxygenases (COX-1/2) using fluorogenic substrates (e.g., 3’,5’-cAMP for PDE4) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT116, HeLa) at 10–100 μM concentrations. Include positive controls (e.g., doxorubicin) .
  • Solubility and stability : Assess kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., t₁/₂ > 30 min indicates favorable pharmacokinetics) .

Advanced Question: How can crystallographic data resolve contradictions in molecular conformation predictions?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., pyridazinone C=O at 1.22 Å vs. computational predictions of 1.24 Å) and dihedral angles between substituents .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O hydrogen bonds stabilizing the crystal lattice) .
  • Docking vs. experimental data : Align crystallographic structures with computational docking poses (e.g., PyMol) to validate binding modes in target proteins .

Basic Question: What computational tools are used to predict drug-likeness and toxicity?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP (optimal 2–3), topological polar surface area (<90 Ų), and CYP450 inhibition .
  • Toxicity screening : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive metabolites) .
  • Molecular dynamics (MD) : GROMACS simulations to assess stability in lipid bilayers or protein binding pockets over 100 ns trajectories .

Advanced Question: How can conflicting biological activity data across studies be systematically addressed?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line variability (e.g., HCT116 vs. A375 sensitivity) .
  • Dose-response validation : Repeat experiments with standardized protocols (e.g., IC₅₀ determination using 8-point dilution series) .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) for binding affinity (KD) or cellular thermal shift assays (CETSA) .

Basic Question: What safety precautions are critical during synthesis and handling?

Answer:

  • Benzyl bromide intermediates : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and alkylating properties .
  • Waste disposal : Halogenated byproducts require segregation as hazardous waste (e.g., bromine-containing compounds) .
  • Stability testing : Store the compound under inert atmosphere (N₂) at -20°C to prevent degradation .

Advanced Question: What strategies optimize selectivity for target enzymes (e.g., PDE4 vs. PDE5)?

Answer:

  • Co-crystallization studies : Resolve binding poses to identify key residues (e.g., Gln369 in PDE4 vs. Val782 in PDE5) for structure-based design .
  • Fragment replacement : Substitute the 3-methoxyphenyl group with bioisosteres (e.g., 3-pyridyl) to exploit polar interactions in the PDE4 active site .
  • Kinetic profiling : Measure kcat/KM ratios under varying substrate concentrations to assess competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
2-(4-bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

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